(R)-1-Cyclohexyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclohexyl-1-propanol is an organic compound with the molecular formula C9H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-Cyclohexyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-Cyclohexyl-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cyclohexyl-1-propanol may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclohexyl-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-1-Cyclohexyl-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield cyclohexylpropane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form ®-1-Cyclohexyl-1-propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: ®-1-Cyclohexyl-1-propanone.
Reduction: Cyclohexylpropane.
Substitution: ®-1-Cyclohexyl-1-propyl chloride.
Scientific Research Applications
®-1-Cyclohexyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which ®-1-Cyclohexyl-1-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the compound’s environment.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cyclohexyl-1-propanol: The enantiomer of ®-1-Cyclohexyl-1-propanol, with similar chemical properties but different biological activity.
Cyclohexanol: A simpler alcohol with a cyclohexyl group, lacking the propanol side chain.
1-Phenyl-1-propanol: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
®-1-Cyclohexyl-1-propanol is unique due to its chiral nature and the presence of both cyclohexyl and propanol groups, which confer specific chemical and biological properties not found in simpler or non-chiral analogs.
Properties
CAS No. |
38636-38-3 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R)-1-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m1/s1 |
InChI Key |
JVTXOMXEPFDMHB-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1CCCCC1)O |
Canonical SMILES |
CCC(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.